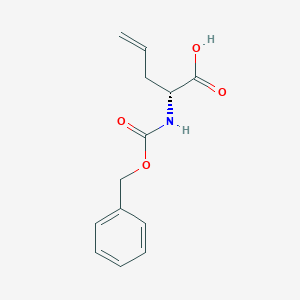

(R)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid

Description

Properties

IUPAC Name |

(2R)-2-(phenylmethoxycarbonylamino)pent-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c1-2-6-11(12(15)16)14-13(17)18-9-10-7-4-3-5-8-10/h2-5,7-8,11H,1,6,9H2,(H,14,17)(H,15,16)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGEZDWGCGXHLEW-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00437256 | |

| Record name | (R)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127474-54-8 | |

| Record name | (R)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Schotten-Baumann Protection of (R)-2-Aminopent-4-enoic Acid

The most direct method involves the protection of the amino group in (R)-2-aminopent-4-enoic acid using benzyloxycarbonyl chloride (Cbz-Cl). The reaction is typically conducted under Schotten-Baumann conditions, where the amino acid is suspended in a biphasic system of aqueous sodium hydroxide and an organic solvent such as dichloromethane or ethyl acetate. Triethylamine is often added to scavenge HCl generated during the reaction.

Reaction Conditions:

-

Temperature: 0–5°C (to minimize racemization)

-

Molar Ratio: 1:1.2 (amino acid:Cbz-Cl)

-

Yield: 70–85%

-

Purity: >95% (HPLC)

Key Considerations:

Enantioselective Synthesis from Pent-4-enoic Acid Derivatives

For cases where the starting amino acid is unavailable, asymmetric synthesis routes are employed. A notable approach utilizes Evans’ oxazolidinone auxiliaries to induce chirality:

-

Acylation : Pent-4-enoic acid is converted to a mixed anhydride, which reacts with (R)-4-benzyl-2-oxazolidinone to form a chiral acyloxazolidinone intermediate.

-

Amination : The intermediate undergoes stereoselective amination using lithium hexamethyldisilazide (LiHMDS) and an azide source.

-

Cbz Protection : The amine is protected with Cbz-Cl under mild conditions.

-

Auxiliary Removal : Hydrolysis with lithium hydroxide yields the target compound.

Advantages:

-

Enantiomeric excess >99% achievable.

-

Suitable for large-scale synthesis.

Limitations:

-

Multi-step process increases cost and complexity.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Modern industrial methods prioritize scalability and efficiency. Continuous flow reactors (CFRs) enable precise control over reaction parameters, reducing racemization and improving yields:

| Parameter | Batch Reactor | Continuous Flow Reactor |

|---|---|---|

| Reaction Time | 4–6 hours | 10–30 minutes |

| Yield | 75% | 88% |

| Enantiomeric Excess | 92% | 98% |

| Solvent Consumption | High | Reduced by 40% |

Process Overview:

Catalytic Asymmetric Hydrogenation

A cutting-edge approach employs transition-metal catalysts for asymmetric hydrogenation of α,β-unsaturated precursors:

-

Substrate Preparation : Pent-4-enoyl glycine is synthesized from pent-4-enoic acid and glycine ethyl ester.

-

Hydrogenation : Using a chiral rhodium catalyst (e.g., DuPhos-Rh), the double bond is hydrogenated to generate the (R)-configured amine.

-

Cbz Protection : Standard protection yields the final product.

Catalyst Performance Comparison:

| Catalyst | e.e. (%) | Turnover Number (TON) |

|---|---|---|

| DuPhos-Rh | 99 | 500 |

| BINAP-Ru | 95 | 300 |

| Josiphos-Ir | 97 | 450 |

Analytical and Purification Strategies

Chromatographic Characterization

Reverse-phase HPLC with a chiral stationary phase (CSP) is the gold standard for assessing enantiopurity:

| Column | Mobile Phase | Retention Time (min) | Resolution (Rs) |

|---|---|---|---|

| Chiralpak AD-H | Hexane:IPA (90:10) | 12.3 | 2.5 |

| Crownpak CR (+) | MeOH:H2O (80:20) | 8.7 | 1.8 |

Mass Spectrometry (HRMS):

Crystallization Optimization

Recrystallization from ethyl acetate/hexane (1:3) achieves >99% purity:

| Solvent System | Yield (%) | Purity (%) |

|---|---|---|

| Ethyl Acetate/Hexane | 85 | 99.5 |

| Methanol/Water | 78 | 98.2 |

| Acetone | 65 | 97.8 |

Challenges and Mitigation Strategies

Racemization During Synthesis

Racemization occurs primarily at the amination or protection stages. Strategies to minimize it include:

Chemical Reactions Analysis

®-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: The benzyloxycarbonyl group can be selectively removed under mild conditions using reagents like hydrogen chloride in methanol or trifluoroacetic acid, yielding the free amino acid.

Common reagents and conditions used in these reactions include organic solvents, bases, acids, and specific oxidizing or reducing agents. The major products formed depend on the type of reaction and the specific conditions employed.

Scientific Research Applications

®-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules. The benzyloxycarbonyl group serves as a protecting group for amino acids during peptide coupling reactions.

Biology: The compound can be used in the study of enzyme-substrate interactions and protein synthesis. It is also employed in the development of enzyme inhibitors and other biologically active molecules.

Medicine: Research into potential therapeutic applications includes the development of new drugs and drug delivery systems. The compound’s structure allows for modifications that can enhance its pharmacological properties.

Industry: In industrial settings, ®-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of ®-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid involves its role as a protecting group in peptide synthesis. The benzyloxycarbonyl group protects the amino group from unwanted reactions during the synthesis process. When the protecting group is no longer needed, it can be selectively removed under mild conditions, revealing the free amino group for further reactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Enantiomeric Pair: (S)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic Acid

- Structural Difference : The (S)-enantiomer (CAS: 78553-51-2) shares the same molecular formula but differs in stereochemistry at the α-carbon.

- Synthesis : The (S)-enantiomer is synthesized from (S)-allyl glycine using benzyl chloroformate under basic conditions , whereas the (R)-enantiomer requires chiral resolution or asymmetric synthesis.

- Applications : Enantiomeric purity is critical for biological activity. For example, (S)-isomers often dominate in protease inhibitor scaffolds due to stereospecific enzyme interactions .

Functional Group Variations

a) 2-{[(Benzyloxy)carbonyl]amino}-4-pentynoic Acid (CAS: 100394-07-8)

- Structure: Replaces the alkene with an alkyne (pentynoic acid backbone).

- Properties: Molecular formula C₁₃H₁₃NO₄ (MW: 247.25 g/mol). The alkyne group enhances reactivity in click chemistry but reduces stability compared to the alkene .

- Synthetic Utility : Used in Cu-catalyzed azide-alkyne cycloadditions for bioconjugation .

b) 4-(4-Pentenyloxy)benzoic Acid

- Structure : Features a benzoic acid core with a pentenyloxy ether linkage.

- Synthesis : Prepared via etherification of ethyl 4-hydroxybenzoate with 5-bromo-1-pentene using K₂CO₃/Al₂O₃, achieving high yields (4 h reaction time) .

- Divergence: Lacks the amino acid backbone, limiting its use in peptide synthesis but expanding applications in polymer chemistry .

Complex Derivatives in Drug Discovery

Compounds such as GC376 (C₂₁H₃₁N₃O₈S) and related analogs incorporate sulfonic acid groups, pyrrolidinone rings, and extended carbon chains. These modifications enhance target specificity (e.g., viral protease inhibition) but increase molecular weight and synthetic complexity . For example:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| (R)-Target Compound | C₁₃H₁₅NO₄ | 249.26 | Alkene, Cbz group, chiral center |

| GC376 | C₂₁H₃₁N₃O₈S | 485.55 | Sulfonic acid, pyrrolidinone, larger |

Substituent and Chain Modifications

- Triazole Incorporation : Derivatives in (e.g., compound 27d) include triazole rings for stability and hydrogen bonding, critical for antiviral activity .

Biological Activity

(R)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid, also known as Cbz-Ala-4-enoic acid, is a compound of significant interest in biochemical research due to its unique structure and potential applications in various fields, including organic synthesis, enzymology, and medicinal chemistry. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzyloxycarbonyl (Cbz) protecting group, which is widely used in peptide synthesis to shield amino groups during chemical reactions. Its chemical formula is C₁₃H₁₅NO₄, with a molecular weight of 249.26 g/mol. The structure allows for specific interactions with enzymes and other biological molecules, making it a valuable tool in biological studies.

This compound acts primarily as a protecting group in peptide synthesis. The benzyloxycarbonyl group prevents unwanted reactions involving the amino group during synthesis. Once the desired reaction is complete, the protecting group can be selectively removed under mild conditions, allowing for further functionalization of the amino group .

1. Enzyme-Substrate Interactions

The compound has been utilized in studies focusing on enzyme-substrate interactions. It serves as a substrate analog that can help elucidate the mechanisms by which enzymes recognize and process substrates. Research has shown that compounds with similar structures can affect enzyme kinetics and specificity .

2. Protein Synthesis

In the realm of protein synthesis, this compound is employed to facilitate the formation of peptides. The Cbz group allows for controlled coupling reactions, which are essential in synthesizing complex peptides that could have therapeutic applications .

3. Development of Enzyme Inhibitors

The compound has potential applications in the development of enzyme inhibitors. By modifying its structure or using it as a scaffold for further derivatization, researchers can create inhibitors that target specific enzymes involved in various diseases .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

Comparison with Similar Compounds

This compound can be compared with other amino acid derivatives that utilize different protecting groups:

| Compound | Protecting Group | Removal Conditions |

|---|---|---|

| N-tert-Butoxycarbonyl (Boc) amino acids | Boc | Acidic conditions |

| N-Fmoc amino acids | Fmoc | Basic conditions |

| This compound | Cbz | Mild acidic conditions |

The unique attributes of this compound make it advantageous for specific synthetic applications where selective removal of protecting groups is required.

Q & A

Q. What strategies are employed to resolve contradictions in reported NMR data for Cbz-protected amino acids?

- Methodological Answer : Discrepancies in NMR data often arise from solvent effects or impurities. Researchers should: (i) Re-run NMR in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess solvent-dependent shifts. (ii) Compare with computational NMR predictions (e.g., DFT-based tools like ACD/Labs). (iii) Cross-validate using 2D techniques (HSQC, HMBC) to resolve overlapping signals .

Q. How can computational modeling predict the stability of this compound under varying pH conditions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model protonation states and hydrolysis pathways. The Cbz group’s susceptibility to acidic cleavage is predicted by analyzing electron density maps at the carbamate linkage. Experimental validation involves incubating the compound in buffered solutions (pH 1–10) and monitoring degradation via LC-MS .

Q. What role does this compound play in synthesizing enantioselective catalysts or chiral auxiliaries?

- Methodological Answer : The (R)-configuration and Cbz group make it a precursor for chiral ligands in asymmetric catalysis. For example, it can be coupled to transition metal complexes (e.g., Ru or Pd) to study enantioselective hydrogenation. Catalytic activity is assessed using model reactions (e.g., ketone reduction) with enantiomeric excess (ee) measured via chiral GC .

Methodological Considerations

- Stereochemical Analysis : Use polarimetry or chiral derivatization (e.g., Marfey’s reagent) to confirm enantiopurity .

- Stability Studies : Store the compound under inert gas (N₂/Ar) at –20°C to prevent oxidation of the alkene moiety .

- Scalability : Replace hazardous solvents (e.g., dichloromethane) with greener alternatives (e.g., ethyl acetate) in large-scale syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.